3-(2-Fluorophenyl)propanamide
Description
3-(2-Fluorophenyl)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a 2-fluorophenyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug development. Derivatives of this compound are explored for diverse biological activities, such as enzyme inhibition, analgesic effects, and antimicrobial properties .
Properties
IUPAC Name |
3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRIBIONBZGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group increases lipophilicity, promoting tissue accumulation (e.g., adipose, nails) as seen in terbinafine analogs .
- Metabolic Stability : Piperidine-containing derivatives (e.g., ortho-fluorofentanyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
- Solubility : Sulfonyl or coumarin substituents (e.g., ) improve aqueous solubility, critical for oral bioavailability .
Mechanism of Action
- Enzyme Inhibition : 3-(1H-Indol-3-yl)-propanamide derivatives act as Falcipain-2 inhibitors, disrupting malaria parasite metabolism .
- COX-Independent Anti-inflammatory Activity: Compound 8e () exerts effects via non-COX pathways, reducing ulcerogenic risks .
- Opioid Receptor Binding : Fluorophenyl-piperidine propanamides mimic fentanyl’s µ-opioid receptor interactions, explaining their potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
